Chromium;ethylbenzene
Overview
Description
Chromium complexes have been extensively studied due to their diverse applications in organic synthesis and catalysis. Ethylbenzene is a representative organic compound that is commonly used in the chemical industry, primarily as a precursor to styrene, which is a building block for many polymers.
Synthesis Analysis
The synthesis of chromium complexes often involves the use of carbene ligands, which can be introduced through reactions with alkynes or other substrates. For instance, pentacarbonyl(4-[2.2]metacyclophanyl(methoxy)carbene)chromium reacts with alkynes to produce naphthalenophane complexes, showcasing the versatility of chromium-mediated benzannulation reactions . Additionally, chromium(II) complexes with N-phosphanyl- or N,N'-diphosphanyl-substituted N-heterocyclic carbene ligands have been synthesized from CrII or CrIII precursors, demonstrating the ability to create a variety of chromium complexes with different ligands .
Molecular Structure Analysis
The molecular structures of chromium complexes can be determined using X-ray diffraction analysis. For example, the structure of tricarbonyl(1-trimethylsilyl-2,3-dimethoxybenzene)chromium was found to adopt a conformation due to steric effects . Similarly, the molecular structure of iminoindanonophane, a product of cyclopentannulation, was established by X-ray analysis, showing a cis orientation of ethyl groups bonded to the same face as the Cr(CO)3 fragment .
Chemical Reactions Analysis
Chromium complexes are known to facilitate various chemical reactions. The [2,6-bis(2-benzimidazolyl)pyridyl]chromium chlorides, when used with methylaluminoxane (MAO) as a cocatalyst, showed high activity for ethylene oligomerization and polymerization, producing oligomers with high selectivity for α-olefins and polyethylenes with broad molecular weight distributions . Furthermore, chromium-mediated benzannulation has been utilized to access densely functionalized oxygenated arenes coordinated to a Cr(CO)3 fragment .
Physical and Chemical Properties Analysis
The physical and chemical properties of chromium complexes can be probed using various spectroscopic techniques. For instance, solid-state 13C NMR spectroscopy was used to determine the free enthalpy of activation of the Cr(CO)3 rotation in a highly substituted tricarbonyl(cyclobutabenzene)chromium(0) derivative . Additionally, the reaction of bis(η^6-benzene)chromium with hexafluorobenzene to form a charge-transfer complex indicates the potential for chromium complexes to engage in electron donor-acceptor interactions .
Scientific Research Applications
Catalytic Properties for Ethylbenzene Production :
- Chromium has been investigated for its effect on the catalytic properties of MCM-41 in the transalkylation of trimethylbenzene with benzene to produce ethylbenzene. Chromium enhances the acidity while reducing the specific surface area of MCM-41, resulting in an active and selective catalyst for ethylbenzene and toluene production. This catalyst outperforms mordenite, showing promise for commercial applications due to its superior activity and selectivity (Oliveira et al., 2005).
Influence in Mesoporous Materials for Ethylbenzene Synthesis :
- The role of chromium in mesoporous materials, particularly in catalyzing reactions like ethylene polymerization and oxidative dehydrogenation, is significant. These materials are used in the synthesis of ethylbenzene, and the choice of silica source during preparation can impact the properties of chromium-containing mesoporous materials. Using a combination of Aerosil and sodium metasilicate as silica sources yields the most active and selective catalyst for ethylbenzene (Oliveira et al., 2004).
Dehydrogenation of Ethylbenzene :
- Chromium-based catalysts play a crucial role in the dehydrogenation of ethylbenzene to styrene, an essential industrial reaction. This process involves complex reactions including cracking, steam-reforming, and reverse water-gas shift (RWGS). A CrOx/Al2O3 catalyst has been studied at various temperatures, revealing insights into the activation and performance of the catalyst in these reactions. The presence of CO2 from chromium reduction enhances the selectivity to styrene by coupling with the reverse water-gas shift reaction (Sara Gómez Sanz et al., 2015).
Chromium-Containing Molecular Sieves in Oxidation Reactions :
- Chromium-containing mesoporous MCM-41 and MCM-48 silicate molecular sieves have been synthesized and characterized, demonstrating significant activity in ethylbenzene oxidation reactions. These mesoporous materials retain their activity even after multiple recycling or washing treatments, highlighting their potential as heterogeneous catalysts (Sakthivel et al., 2001).
Environmental Remediation of Chromium :
- Chromium (VI), a significant environmental contaminant, can be addressed through biosorption and biotransformation by microorganisms. These methods focus on bringing chromium levels within safe limits and involve various mechanisms based on the surface nature of the biosorbent and availability of reductants. This research contributes to developing efficient technologies for chromium remediation (Jobby et al., 2018).
Chromium in Ammoxidation of Ethylbenzene :
- The catalytic vapor-phase ammoxidation of ethylbenzene over a chromium oxide catalyst has been studied, showing that styrene and benzonitrile are the main products. This research provides insights into the kinetics and mechanism of ethylbenzene ammoxidation, highlighting the role of chromium in this process (Sakanishi & Ogata, 1968).
Chromium for Non-Toxic Catalysts in Styrene Synthesis :
- Research on non-toxic, potassium-free catalysts for the dehydrogenation of ethylbenzene to styrene has explored the effect of aluminum and salt precursors on iron oxides. These catalysts, which avoid the use of toxic chromium compounds, have shown high activity, selectivity, and resistance to deactivation, making them environmentally friendly alternatives (Oliveira et al., 2003).
Chromium Complexes in Autoxidation Studies :
- The autoxidation of chromium arene complexes, including bis(ethylbenzene)chromium, has been investigated to understand the kinetics and products of this reaction in hydrocarbons. This research provides a deeper understanding of the interaction between organometallic compounds and oxygen (Fomin et al., 1973).
Safety And Hazards
Future Directions
properties
IUPAC Name |
chromium;ethylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C8H10.Cr/c2*1-2-8-6-4-3-5-7-8;/h2*3-7H,2H2,1H3; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CICKSZMRNUBQQF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1.CCC1=CC=CC=C1.[Cr] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20Cr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Chromium;ethylbenzene |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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